molecular formula C9H22Cl2N2 B2481670 [(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride CAS No. 1185712-59-7

[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride

Cat. No.: B2481670
CAS No.: 1185712-59-7
M. Wt: 229.19
InChI Key: GYSUUGKOTDBTLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride typically involves the reaction of 1-ethyl-4-piperidone with formaldehyde and methylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)-N-methylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-3-11-6-4-9(5-7-11)8-10-2;;/h9-10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSUUGKOTDBTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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